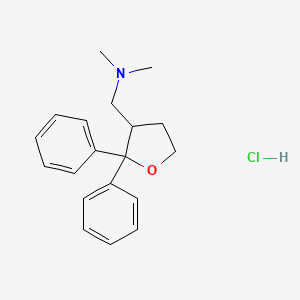

Blarcamesine Hydrochloride

Description

Properties

IUPAC Name |

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQOLYDPQKHFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195615-84-0 | |

| Record name | Blarcamesine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLARCAMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Sigma-1 Receptor Agonist Activity of Blarcamesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcamesine (B1667132) Hydrochloride (ANAVEX®2-73) is an experimental small molecule drug candidate being investigated for the treatment of Alzheimer's disease, Parkinson's disease dementia, Rett syndrome, and other central nervous system (CNS) disorders[1][2][3]. Its primary mechanism of action is centered on its activity as a sigma-1 receptor (S1R or SIGMAR1) agonist[1][4][5]. The sigma-1 receptor is a unique ligand-operated chaperone protein, predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][6][7]. This subcellular localization positions it as a critical modulator of intercellular stress signaling and cellular homeostasis, making it a promising therapeutic target for neurodegenerative diseases[8][9]. This guide provides a detailed technical overview of Blarcamesine's interaction with the sigma-1 receptor, its downstream signaling effects, and the experimental methodologies used to characterize its activity.

Pharmacodynamics and Binding Profile

Blarcamesine acts as a mixed ligand, primarily targeting the sigma-1 receptor. It also demonstrates agonist activity at the muscarinic M1 receptor and the ionotropic glutamate (B1630785) NMDA receptor, albeit with lower affinity[1][10][11]. This multi-target engagement may contribute to its broad neuroprotective effects[4].

Quantitative Data: Binding Affinities

The binding affinities of Blarcamesine for its primary and secondary targets have been determined through various in vitro assays.

| Target | Affinity Metric | Value | Reference |

| Sigma-1 Receptor (S1R) | IC50 | 860 nM | [1][10] |

| Muscarinic M1 Receptor | Affinity | ~5 µM | [1][10] |

| NMDA Receptor | Affinity | ~8 µM | [1][10] |

Core Mechanism: Sigma-1 Receptor Agonism and Downstream Signaling

The sigma-1 receptor functions as an intracellular chaperone that regulates numerous cellular processes, particularly under conditions of stress[6][8]. As an agonist, Blarcamesine activates S1R, initiating a cascade of neuroprotective signaling pathways.

Modulation of Endoplasmic Reticulum (ER) Stress

The S1R resides at the ER-mitochondria interface and plays a pivotal role in mitigating ER stress[1][6]. Under normal conditions, S1R is in a complex with the binding immunoglobulin protein (BiP), an ER chaperone[6][7]. Upon agonist stimulation by a ligand like Blarcamesine, or during cellular stress, S1R dissociates from BiP. This dissociation allows S1R to interact with and stabilize other proteins, helping to regulate the Unfolded Protein Response (UPR) and restore cellular proteostasis[7][12].

Caption: Blarcamesine-induced S1R activation and modulation of ER stress.

Regulation of Calcium Homeostasis

The S1R is a key regulator of calcium (Ca²⁺) signaling between the ER and mitochondria[7][13]. By binding to S1R, Blarcamesine facilitates the proper functioning of inositol (B14025) 1,4,5-trisphosphate receptors (IP3R3), which are channels that control the release of Ca²⁺ from the ER[7]. This regulated Ca²⁺ transfer to the mitochondria is essential for maintaining mitochondrial function, bioenergetics, and preventing apoptosis triggered by calcium dysregulation[6][7].

Caption: Blarcamesine's role in regulating ER-mitochondrial calcium flux via S1R.

Promotion of Autophagy

A critical downstream effect of S1R activation by Blarcamesine is the induction of autophagy[5][13][14]. Autophagy is the cellular process for clearing damaged organelles and misfolded protein aggregates, such as amyloid-beta and tau, which are hallmarks of Alzheimer's disease[15][16]. Blarcamesine has been shown to restore impaired autophagy, promoting the biogenesis of autophagosomes and their fusion with lysosomes to degrade toxic cellular waste[3][16][17]. This mechanism is considered a key contributor to its potential disease-modifying effects[2][18].

Caption: S1R-mediated induction of autophagy by Blarcamesine.

Neuroprotection: Anti-Apoptotic and Anti-Oxidant Effects

Blarcamesine exhibits significant neuroprotective properties by inhibiting pathways leading to programmed cell death (apoptosis) and combating oxidative stress[1][19]. S1R activation prevents the release of pro-apoptotic factors like cytochrome c from mitochondria and modulates the ratio of Bax/Bcl-2 proteins to favor cell survival[1]. Furthermore, it inhibits mitochondrial respiratory dysfunction, thereby reducing the production of reactive oxygen species (ROS) and protecting neurons from oxidative damage[1][19][20].

References

- 1. Blarcamesine - Wikipedia [en.wikipedia.org]

- 2. anavex.com [anavex.com]

- 3. lifespan.io [lifespan.io]

- 4. What is Blarcamesine used for? [synapse.patsnap.com]

- 5. alzforum.org [alzforum.org]

- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blarcamesine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 13. anavex.com [anavex.com]

- 14. neurologylive.com [neurologylive.com]

- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 16. Anavex Life Sciences Reports New Publication in Medical Journal Highlighting the Established Precise Autophagy Mechanism with Blarcamesine - BioSpace [biospace.com]

- 17. anavex.com [anavex.com]

- 18. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neurologylive.com [neurologylive.com]

- 20. seekingalpha.com [seekingalpha.com]

Blarcamesine Hydrochloride and its Role in Cellular Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1), a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. Emerging preclinical and clinical data suggest that blarcamesine's neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's, are significantly mediated by its ability to restore cellular homeostasis through the enhancement of autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms by which blarcamesine modulates cellular autophagy pathways, supported by quantitative data from key preclinical studies and detailed experimental protocols.

Introduction to Blarcamesine and Autophagy

Blarcamesine is a mixed sigma-1/muscarinic receptor agonist that has shown promise in clinical trials for Alzheimer's disease by slowing cognitive and functional decline[1][2][3][4]. One of its primary mechanisms of action is the potentiation of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins[5][6][7][8]. Dysfunctional autophagy is a known hallmark of several neurodegenerative diseases, leading to the accumulation of toxic protein aggregates, such as amyloid-beta and tau, which are implicated in the pathology of Alzheimer's disease[9][10][11][12]. By activating SIGMAR1, blarcamesine is proposed to enhance the cellular cleanup process, thereby mitigating neurotoxicity and supporting neuronal health[13][14][15][16].

Core Signaling Pathway: SIGMAR1 Activation and Autophagy Induction

The central mechanism of blarcamesine-induced autophagy involves the activation of the SIGMAR1 receptor. This activation is believed to facilitate a crucial interaction between SIGMAR1 and GABA A receptor-associated protein (GABARAP), a key member of the Atg8 family of ubiquitin-like proteins that are essential for autophagosome formation and maturation[1][5][13].

Recent studies have elucidated that human SIGMAR1 contains a conserved LC3-interacting region (LIR) motif that specifically interacts with GABARAP[5]. This interaction is modulated by SIGMAR1 agonists like blarcamesine and is fundamental for the incorporation of GABARAP into autophagosomes, a critical step for both the biogenesis of the autophagic vesicle and its eventual fusion with the lysosome for cargo degradation[5][9]. The activation of SIGMAR1 by blarcamesine, therefore, acts as an upstream regulator of the autophagic flux[1][9][16].

Quantitative Data on Autophagy Modulation

Preclinical studies have quantified the effect of blarcamesine on key markers of autophagy. The primary method for assessing autophagic activity is the measurement of autophagic flux, which represents the entire process of autophagy, from autophagosome formation to lysosomal degradation. This is often determined by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. Therefore, an increase in LC3-II levels, particularly in the presence of a lysosomal inhibitor to block its degradation, is indicative of enhanced autophagic flux. Another key protein, p62/SQSTM1, acts as a cargo receptor that is itself degraded by autophagy; thus, a decrease in p62 levels suggests increased autophagic activity.

The following tables summarize the quantitative findings from the study by Christ, M.G. et al. (2019) in the journal Cells, which investigated the effects of ANAVEX®2-73 on autophagy in human cell lines[5].

Table 1: Effect of Blarcamesine (ANAVEX®2-73) on Autophagic Flux (LC3-II Levels) in HeLa Cells

| Treatment Condition | Fold Change in LC3-II Levels (vs. Control) |

| Blarcamesine (ANAVEX®2-73) | ~1.5 - 2.0 |

| Blarcamesine + Bafilomycin A1 | ~2.5 - 3.0 |

Data are estimations based on graphical representations in the cited literature and represent a significant increase in autophagic flux.

Table 2: Effect of Blarcamesine (ANAVEX®2-73) on p62/SQSTM1 Levels in HeLa Cells

| Treatment Condition | Change in p62 Levels |

| Blarcamesine (ANAVEX®2-73) | Significant Decrease |

A decrease in p62 levels indicates enhanced autophagic degradation of this cargo receptor.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of blarcamesine's effect on autophagy.

Cell Culture and Treatment

-

Cell Lines: Human HeLa and HEK293 cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For autophagy induction, cells were treated with Blarcamesine (ANAVEX®2-73) at specified concentrations. To inhibit lysosomal degradation and measure autophagic flux, Bafilomycin A1 (BafiA1) was added to the culture medium for the final hours of the experiment.

Western Blotting for Autophagy Markers

This protocol is used to quantify the protein levels of LC3 and p62.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated on a 12% polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against LC3, p62, and a loading control (e.g., actin or GAPDH). Following washes with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified using densitometry software. The ratio of LC3-II to the loading control was calculated to determine the relative amount of autophagosome-associated LC3.

Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter

This method allows for the visualization and quantification of autophagic flux within living cells. The tandem fluorescent protein mCherry-EGFP is fused to LC3. In the neutral pH of the autophagosome, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates a successful autophagic flux.

-

Transfection: Cells were transfected with a plasmid encoding the mCherry-EGFP-LC3 reporter protein using a suitable transfection reagent.

-

Treatment: Transfected cells were treated with blarcamesine or control vehicle.

-

Imaging: Live-cell imaging was performed using a confocal microscope equipped with lasers for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.

-

Analysis: The number of yellow (EGFP-positive, mCherry-positive) and red (EGFP-negative, mCherry-positive) puncta per cell were quantified using image analysis software. An increase in the ratio of red to yellow puncta indicates an enhancement of autophagic flux.

Conclusion

Blarcamesine hydrochloride robustly enhances cellular autophagy through the activation of the SIGMAR1 receptor. The core mechanism involves a direct interaction between activated SIGMAR1 and the key autophagy protein GABARAP, which facilitates autophagosome biogenesis and maturation. Quantitative preclinical data demonstrate a significant increase in autophagic flux and degradation of the autophagy substrate p62 upon blarcamesine treatment. The experimental protocols detailed herein provide a framework for the continued investigation of blarcamesine and other SIGMAR1 agonists in the context of autophagy modulation for the treatment of neurodegenerative and other diseases characterized by impaired cellular homeostasis.

References

- 1. Frontiers | The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy [frontiersin.org]

- 2. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains | eLife [elifesciences.org]

- 4. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional analysis of the GABARAP interaction motif (GIM) | EMBO Reports [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. anavex.com [anavex.com]

- 9. anavex.com [anavex.com]

- 10. researchgate.net [researchgate.net]

- 11. Conserved LIR-specific interaction of Sigma-1 receptor and GABARAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The sigma-1 receptor as a neurohomeostatic decision hub for GABARAP-mediated receptor trafficking and macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Blarcamesine Hydrochloride on Neuroinflammation and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein. Emerging preclinical and clinical data highlight its potential as a therapeutic agent in neurodegenerative diseases, primarily through its modulatory effects on neuroinflammation and oxidative stress. This technical guide provides an in-depth overview of the core mechanisms of action of Blarcamesine, focusing on its impact on these two critical pathological processes. It summarizes available quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Introduction to Blarcamesine and its Primary Target

Blarcamesine is a mixed sigma-1/muscarinic receptor agonist that has demonstrated neuroprotective properties in various models of neurological disorders, including Alzheimer's disease.[1][2][3] Its primary mechanism of action is believed to be mediated through the activation of the S1R.[1][4][5] The S1R is a transmembrane protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating cellular homeostasis, including calcium signaling, mitochondrial function, and cellular stress responses.[6][7]

Impact on Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Preclinical studies have demonstrated that Blarcamesine effectively mitigates oxidative stress.

Reduction of Lipid Peroxidation

In a mouse model of Alzheimer's disease induced by the administration of amyloid-beta (Aβ) peptide 25-35, Blarcamesine treatment has been shown to prevent the Aβ-induced increase in lipid peroxidation in the hippocampus.[8][9][10] Malondialdehyde (MDA), a marker of lipid peroxidation, was significantly reduced in the brains of mice pre-treated with Blarcamesine.[8][9][10]

Table 1: Effect of Blarcamesine on Lipid Peroxidation in an Aβ₂₅₋₃₅-Induced Mouse Model of Alzheimer's Disease

| Treatment Group | Dosage | Key Finding | Reference |

| Blarcamesine | Not Specified | Prevented Aβ₂₅₋₃₅-induced brain oxidative injury. | [8][10] |

| Blarcamesine | Not Specified | Less vulnerability to Aβ₂₅₋₃₅-induced oxidative stress. | [8][10] |

Restoration of Mitochondrial Function

Mitochondrial dysfunction is a central feature of neurodegenerative diseases, leading to increased ROS production and energy deficits. Blarcamesine has been shown to restore mitochondrial function in preclinical models.[2][10] Studies have indicated that Blarcamesine treatment can normalize mitochondrial respiration in the hippocampus of Aβ₂₅₋₃₅-treated mice.[10]

Activation of the Nrf2 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5][11][12][13][14][15][16] The activation of S1R by Blarcamesine is thought to modulate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of neuronal cells.

Attenuation of Neuroinflammation

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of Blarcamesine against oxidative stress and neuroinflammation are orchestrated through a complex signaling network initiated by the activation of the S1R.

Experimental Workflow: Assessing Oxidative Stress

A typical experimental workflow to assess the impact of Blarcamesine on oxidative stress in a preclinical model is depicted below.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the effects of Blarcamesine on oxidative stress and mitochondrial function.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol provides a general method for measuring malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue homogenates.

-

Tissue Homogenization:

-

Excise brain tissue and immediately place it on ice.

-

Homogenize the tissue in ice-cold RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the TBARS assay.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for normalization.

-

-

TBARS Reaction:

-

To a designated volume of the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).

-

Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at a wavelength of 532 nm using a spectrophotometer.

-

Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

Seahorse XF Analyzer for Mitochondrial Respiration

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells or isolated mitochondria.[1][13][14][17][18][19][20][21][22][23][24]

-

Cell/Mitochondria Preparation:

-

For cellular assays, seed neuronal cells in a Seahorse XF culture plate and allow them to adhere.

-

For isolated mitochondria, prepare a suspension of mitochondria from brain tissue homogenates.

-

-

Assay Setup:

-

Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

-

Measurement and Analysis:

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the assay protocol.

-

The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

-

Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion

This compound demonstrates significant potential in mitigating neuroinflammation and oxidative stress, key pathological drivers of neurodegenerative diseases. Its primary mechanism of action through the activation of the sigma-1 receptor initiates a cascade of downstream signaling events that enhance cellular resilience. The preclinical data, although requiring further quantification in some areas, strongly support its neuroprotective effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Blarcamesine and other S1R agonists in the context of neurodegeneration. Further research focusing on detailed dose-response relationships and the elucidation of the complete signaling network will be crucial for the successful clinical translation of this promising therapeutic candidate.

References

- 1. anavex.com [anavex.com]

- 2. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]

- 3. researchgate.net [researchgate.net]

- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anavex.com [anavex.com]

- 9. lifespan.io [lifespan.io]

- 10. neurologylive.com [neurologylive.com]

- 11. researchgate.net [researchgate.net]

- 12. anavex.com [anavex.com]

- 13. researchgate.net [researchgate.net]

- 14. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. anavex.com [anavex.com]

- 22. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Blarcamesine Hydrochloride: A Novel Modulator of Mitochondrial Function in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome, represent a significant and growing global health burden. A converging body of evidence points to mitochondrial dysfunction as a central pathological mechanism in the onset and progression of these devastating disorders. Blarcamesine Hydrochloride (ANAVEX®2-73), a novel, orally available small molecule, has emerged as a promising therapeutic candidate due to its unique mechanism of action centered on the activation of the sigma-1 receptor (S1R). This technical guide provides a comprehensive overview of Blarcamesine's role in mitigating mitochondrial dysfunction in neurodegeneration, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction: The Nexus of Mitochondrial Dysfunction and Neurodegeneration

Mitochondria, the powerhouses of the cell, are integral to neuronal health, responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. In neurodegenerative conditions, a cascade of mitochondrial impairments unfolds, including diminished respiratory capacity, increased production of reactive oxygen species (ROS), and altered mitochondrial dynamics. These deficits contribute to synaptic dysfunction, neuronal loss, and the clinical manifestations of cognitive and motor decline.

This compound is a selective S1R agonist. The S1R is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for communication between these two organelles.[1] By activating the S1R, Blarcamesine is positioned to restore cellular homeostasis and counteract the downstream consequences of mitochondrial dysfunction.[2][3][4]

Mechanism of Action: Blarcamesine and the Sigma-1 Receptor

Blarcamesine's primary mechanism of action is the activation of the S1R.[5] This activation is believed to initiate a cascade of neuroprotective effects. The S1R is a pluripotent modulator of cellular function, and its activation by Blarcamesine has been shown to:

-

Modulate Calcium Homeostasis: The S1R interacts with the inositol (B14025) trisphosphate receptor (IP3R) at the MAM, regulating the transfer of calcium from the ER to the mitochondria.[6][7] This is crucial for maintaining mitochondrial bioenergetics and preventing calcium overload, a key trigger of cell death pathways.

-

Enhance Mitochondrial Respiration: Preclinical studies have demonstrated that Blarcamesine can restore mitochondrial respiratory function in the face of neurotoxic insults.[8][9]

-

Reduce Oxidative Stress: By preserving mitochondrial integrity and function, Blarcamesine helps to mitigate the excessive production of ROS, a major contributor to neuronal damage in neurodegenerative diseases.[8][9]

-

Promote Autophagy: Blarcamesine has been shown to restore impaired autophagy, the cellular process for clearing damaged proteins and organelles, which is often dysfunctional in neurodegenerative diseases.[10]

Blarcamesine also exhibits activity as a muscarinic receptor modulator, which may contribute to its cognitive-enhancing effects.[5]

Blarcamesine's core mechanism of action.

Preclinical Evidence: Restoring Mitochondrial Function in Disease Models

Preclinical studies in a nontransgenic mouse model of Alzheimer's disease, using intracerebroventricular injection of amyloid-β peptide (Aβ25-35), have provided direct evidence of Blarcamesine's mitochondrial protective effects.[8][9]

Quantitative Data from Preclinical Studies

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Lipid Peroxidation | Aβ25-35 injected mice | Blarcamesine | 0.3 - 1 mg/kg IP | Dose-dependent prevention of Aβ25-35-induced increase in lipid peroxidation. | [8] |

| Mitochondrial Respiration | Aβ25-35 injected mice | Blarcamesine | 0.01 - 1 mg/kg IP | Restored normal mitochondrial respiration. | [8][9] |

| Bax/Bcl-2 Ratio | Aβ25-35 injected mice | Blarcamesine | Not specified | Prevented Aβ25-35-induced increases in the Bax/Bcl-2 ratio. | [8][9] |

| Cytochrome c Release | Aβ25-35 injected mice | Blarcamesine | Not specified | Prevented Aβ25-35-induced cytochrome c release into the cytosol. | [8][9] |

Clinical Development: Blarcamesine in Neurodegenerative Diseases

Blarcamesine has undergone extensive clinical investigation in Alzheimer's disease, Parkinson's disease dementia, and Rett syndrome.[2][3][4][11][12]

Alzheimer's Disease

A Phase 2b/3 study in patients with early Alzheimer's disease demonstrated that Blarcamesine significantly slowed cognitive decline.[13][14]

| Endpoint | Study | Treatment Group | Placebo Group | Outcome | Reference |

| ADAS-Cog13 | Phase 2b/3 (48 weeks) | 30 mg: 34.6% slowing of decline; 50 mg: 38.5% slowing of decline | - | Statistically significant slowing of cognitive decline compared to placebo. | [3][4][13] |

| CDR-SB | Phase 2b/3 (48 weeks) | 30 mg: 28.6% slowing of worsening; 50 mg: 26.5% slowing of worsening | - | Statistically significant slowing of cognitive worsening. | [13] |

| Brain Atrophy (Whole Brain) | Phase 2b/3 (48 weeks) | 37.6% slowing of atrophy | - | Significant reduction in the rate of brain atrophy. | [13] |

| Brain Atrophy (Total Gray Matter) | Phase 2b/3 (48 weeks) | 63.5% slowing of atrophy | - | Significant reduction in the rate of gray matter loss. | [13] |

| Neurofilament Light Protein (NfL) | Phase 2b/3 (48 weeks) | Significant reduction | - | Reduction in a marker of nerve cell damage. | [13] |

Parkinson's Disease Dementia

A Phase 2 proof-of-concept study in patients with Parkinson's disease dementia (PDD) showed improvements in both motor and cognitive symptoms.[11][12][15]

| Endpoint | Study | Treatment Group (50 mg) | Placebo Group | Outcome | Reference |

| MDS-UPDRS Total Score | Phase 2 (14 weeks) | -14.51 point improvement | - | Statistically significant improvement in motor and non-motor symptoms (p=0.034). | [12][15] |

| CDR System (Continuity of Attention) | Phase 2 (14 weeks) | Significant improvement | - | Statistically significant improvement in attention (p=0.029). | [11] |

| CDR System (Power of Attention) | Phase 2 (14 weeks) | Significant improvement | - | Statistically significant improvement in attention (p=0.015). | [11] |

Rett Syndrome

Mitochondrial dysfunction is also implicated in Rett syndrome, a neurodevelopmental disorder.[16][17][18][19] Blarcamesine has been investigated in a mouse model of Rett syndrome and has undergone Phase 2 and Phase 3 clinical trials in this patient population.[20][21]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of Blarcamesine's effects on mitochondrial function.

General experimental workflow.

Measurement of Mitochondrial Respiration in Isolated Mouse Brain Mitochondria

This protocol is adapted from high-throughput respirometry techniques.

-

Mitochondrial Isolation:

-

Euthanize mice and dissect the brain region of interest (e.g., hippocampus) in ice-cold isolation buffer.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

-

-

Respirometry:

-

Use a Seahorse XFe Analyzer or a similar instrument for measuring oxygen consumption rates (OCR).

-

Plate the isolated mitochondria (typically 2.5-10 µg of protein per well) in a specialized microplate.

-

Sequentially inject substrates and inhibitors to measure different respiratory states:

-

State II (Basal Respiration): OCR in the presence of substrates (e.g., pyruvate (B1213749) and malate (B86768) for Complex I-driven respiration).

-

State III (ADP-stimulated Respiration): Add ADP to stimulate ATP synthesis.

-

State IVo (Oligomycin-inhibited Respiration): Add oligomycin (B223565) to inhibit ATP synthase.

-

State IIIu (Uncoupled Respiration): Add an uncoupling agent like FCCP to measure maximal respiration.

-

Non-mitochondrial Respiration: Add rotenone (B1679576) and antimycin A to inhibit the electron transport chain.

-

-

Analyze the OCR data to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Determination of Bax/Bcl-2 Ratio by Western Blot

-

Protein Extraction:

-

Homogenize brain tissue or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Normalize the Bax and Bcl-2 band intensities to a loading control (e.g., β-actin or GAPDH).

-

Calculate the Bax/Bcl-2 ratio for each sample.

-

Measurement of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.

-

Sample Preparation:

-

Homogenize brain tissue in a suitable buffer.

-

Add butylated hydroxytoluene (BHT) to the homogenate to prevent further oxidation during the assay.

-

-

TBARS Assay:

-

Mix the sample homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor.

-

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

-

Cell Fractionation:

-

Harvest cells and resuspend them in a hypotonic buffer to swell the cells.

-

Homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while keeping the mitochondria intact.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described in section 5.2.

-

Use a primary antibody specific for cytochrome c.

-

The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

Use loading controls specific for each fraction (e.g., COX IV for the mitochondrial fraction and GAPDH for the cytosolic fraction) to ensure equal loading.

-

Signaling Pathways and Logical Relationships

Logical relationship of Blarcamesine's intervention.

Conclusion and Future Directions

This compound represents a promising, mechanistically distinct therapeutic approach for a range of neurodegenerative diseases. Its ability to target the S1R at the crucial ER-mitochondria interface directly addresses the fundamental pathology of mitochondrial dysfunction. The robust preclinical data, coupled with encouraging clinical trial results in Alzheimer's disease and Parkinson's disease dementia, underscore the potential of this molecule to modify the course of these debilitating conditions.

Future research should continue to elucidate the downstream signaling pathways of S1R activation in greater detail. Further long-term clinical studies are warranted to confirm the durability of Blarcamesine's effects on cognitive, functional, and biomarker endpoints. The development of Blarcamesine highlights the therapeutic potential of targeting mitochondrial function in the fight against neurodegeneration.

References

- 1. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doc.rero.ch [doc.rero.ch]

- 6. Comparison of three analytical platforms for quantification of the neurofilament light chain in blood samples: ELISA, e… [ouci.dntb.gov.ua]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 14. New scoring methodology improves the sensitivity of the Alzheimer’s Disease Assessment Scale-Cognitive subscale (ADAS-Cog) in clinical trials | springermedizin.de [springermedizin.de]

- 15. researchgate.net [researchgate.net]

- 16. Immunoprecipitation Procedure [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mass-Spectrometry Based Oxidative Lipidomics and Lipid Imaging: Applications in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Mitochondrial Respiratory Activity [bio-protocol.org]

Blarcamesine: A Technical Guide to its Anti-Apoptotic and Anti-Oxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule activator of the sigma-1 receptor (SIGMAR1), a unique intracellular chaperone protein.[1][2] It is currently under investigation for the treatment of several neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, and Rett syndrome.[3][4] A growing body of preclinical and clinical evidence highlights the potent anti-apoptotic and anti-oxidant properties of Blarcamesine, suggesting a mechanism of action that addresses key pathological features of these conditions. This technical guide provides an in-depth overview of the core scientific findings related to these protective effects, including detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: SIGMAR1 Activation

The primary mechanism through which Blarcamesine exerts its neuroprotective effects is the activation of SIGMAR1.[5][6] SIGMAR1 is an integral membrane protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical interface for cellular stress responses.[7] Activation of SIGMAR1 by Blarcamesine initiates a cascade of downstream events that collectively enhance cellular resilience against apoptotic and oxidative insults.

Anti-Apoptotic Properties of Blarcamesine

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Blarcamesine has demonstrated significant anti-apoptotic activity in preclinical models, primarily through the modulation of mitochondrial function and the regulation of key apoptotic proteins.

Mitochondrial Protection

Mitochondrial dysfunction is a central hallmark of neurodegeneration, leading to increased oxidative stress and the initiation of the intrinsic apoptotic pathway. Blarcamesine has been shown to protect mitochondria from pathological insults.[8][9]

Regulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. Blarcamesine has been shown to favorably modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8][9]

Inhibition of Cytochrome c Release

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the activation of the caspase cascade and the execution of apoptosis.

Quantitative Data Summary: Anti-Apoptotic Effects

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Bax/Bcl-2 ratio in hippocampus | Prevention of Aβ25-35-induced increase | [8][9] |

| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Cytochrome c release into cytosol | Prevention of Aβ25-35-induced increase | [8][9] |

Anti-Oxidant Properties of Blarcamesine

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Blarcamesine exhibits robust anti-oxidant effects by mitigating lipid peroxidation and potentially modulating endogenous antioxidant pathways.

Reduction of Lipid Peroxidation

Lipid peroxidation, the oxidative degradation of lipids, is a key indicator of oxidative damage. Blarcamesine has been shown to prevent increases in lipid peroxidation levels in preclinical models of neurotoxicity.[8][9]

Quantitative Data Summary: Anti-Oxidant Effects

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Aβ25-35 peptide-injected mice | Blarcamesine (0.01-1 mg/kg IP) | Lipid peroxidation levels in hippocampus | Prevention of Aβ25-35-induced increase | [8][9] |

| Aβ25-35 peptide-injected mice | Blarcamesine (injected simultaneously with Aβ25-35) | Oxidative stress in the hippocampus | Blocked Aβ25-35-induced oxidative stress | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Blarcamesine's Neuroprotective Effects

Caption: Blarcamesine's neuroprotective signaling cascade.

Experimental Workflow for Assessing Anti-Apoptotic Effects

Caption: Workflow for anti-apoptotic effect assessment.

Experimental Workflow for Assessing Anti-Oxidant Effects

Caption: Workflow for anti-oxidant effect assessment.

Detailed Experimental Protocols

Assessment of Mitochondrial Protection and Apoptosis Markers (Adapted from Lahmy et al., 2014)[8][9]

-

Animal Model: Male Swiss mice injected intracerebroventricularly (ICV) with Aβ25-35 peptide to induce Alzheimer's-like pathology.

-

Blarcamesine Administration: Blarcamesine was administered intraperitoneally (IP) at doses ranging from 0.01 to 1 mg/kg.

-

Mitochondrial Isolation: Hippocampi were dissected and homogenized. Mitochondria were then isolated by differential centrifugation.

-

Western Blotting for Bax and Bcl-2: Protein extracts from hippocampal tissue were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for Bax and Bcl-2. The ratio of Bax to Bcl-2 protein expression was determined by densitometry.

-

Cytochrome c Release: The cytosolic fraction was separated from the mitochondrial fraction by centrifugation. The amount of cytochrome c in the cytosolic fraction was quantified, typically by ELISA or Western blotting.

Assessment of Oxidative Stress (Adapted from Villard et al., 2011)[10]

-

Animal Model: Male Swiss mice injected ICV with Aβ25-35 peptide.

-

Blarcamesine Administration: Blarcamesine was administered IP, either as a curative treatment (after Aβ25-35 injection) or as a protective treatment (simultaneously with Aβ25-35).

-

Lipid Peroxidation Assay: Hippocampal tissue was homogenized, and the levels of lipid peroxidation were measured. A common method is the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.

Assessment of Autophagy (Adapted from Christ et al., 2019)[11]

-

Cell Culture Model: Human cell lines (e.g., neuroblastoma cells) were used.

-

Blarcamesine Treatment: Cells were treated with Blarcamesine at various concentrations.

-

Autophagic Flux Measurement: Autophagic flux was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting and by observing the formation of LC3 puncta using fluorescence microscopy. The use of lysosomal inhibitors like bafilomycin A1 is crucial to distinguish between increased autophagosome formation and decreased degradation.

Conclusion

Blarcamesine demonstrates significant anti-apoptotic and anti-oxidant properties, primarily through the activation of the sigma-1 receptor. Its ability to protect mitochondria, modulate the Bcl-2 protein family, inhibit cytochrome c release, and reduce lipid peroxidation underscores its therapeutic potential for neurodegenerative diseases characterized by these pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the neuroprotective mechanisms of Blarcamesine and other SIGMAR1 agonists. Further research is warranted to fully elucidate the downstream signaling cascades and to translate these promising preclinical findings into effective clinical therapies.

References

- 1. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anavex.com [anavex.com]

- 3. anavex.com [anavex.com]

- 4. anavex.com [anavex.com]

- 5. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 6. neurologylive.com [neurologylive.com]

- 7. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25-35 peptide-injected mice, a nontransgenic Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Blarcamesine Hydrochloride: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcamesine, also known as ANAVEX®2-73, is an investigational drug candidate under development for the treatment of Alzheimer's disease, Parkinson's disease dementia, and other neurodegenerative disorders. Its chemical name is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine. This technical guide provides a comprehensive overview of the core chemical synthesis pathway for Blarcamesine Hydrochloride, compiled from publicly available patent literature. The synthesis involves a multi-step process, beginning with readily available starting materials and proceeding through several key intermediates to yield the final active pharmaceutical ingredient.

Core Synthesis Pathway

The primary synthetic route to racemic Blarcamesine free base is a five-step process, which is then followed by the formation of the hydrochloride salt. The synthesis originates from the reaction of benzophenone (B1666685) and succinic anhydride.

Step 1: Synthesis of Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid

The initial step involves a Friedel-Crafts-type reaction between benzophenone and succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of a base like triethylamine.

Experimental Protocol:

A mixture of benzophenone, succinic anhydride, and zinc chloride in a suitable solvent is treated with triethylamine. The reaction mixture is stirred, typically at an elevated temperature, to drive the reaction to completion. After the reaction is complete, the product is isolated by extraction and purified by recrystallization.

Step 2: Formation of the Acid Chloride

The carboxylic acid intermediate is then converted to its corresponding acid chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride.

Experimental Protocol:

Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid is reacted with an excess of thionyl chloride, often in an inert solvent. The reaction is typically performed at reflux temperature. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 3: Amide Formation

The acid chloride is subsequently reacted with dimethylamine (B145610) to form the corresponding N,N-dimethylamide.

Experimental Protocol:

The crude acid chloride is dissolved in an appropriate solvent and cooled. A solution of dimethylamine is then added dropwise. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature. The product, tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide, is isolated by extraction and can be purified by chromatography or recrystallization.

Step 4: Reduction to the Amino-diol

A crucial step in the synthesis is the reduction of the amide and the lactone functionalities. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is employed for this transformation, yielding an amino-diol intermediate.

Experimental Protocol:

A solution of tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) is added dropwise to a stirred suspension of lithium aluminum hydride at a reduced temperature. After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then carefully quenched, and the product, 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol, is isolated through a standard workup procedure.

Step 5: Cyclization to Blarcamesine (free base)

The final step in the synthesis of the Blarcamesine free base is an acid-catalyzed intramolecular cyclization of the amino-diol. This reaction forms the tetrahydrofuran ring of the target molecule.

Experimental Protocol:

The 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol is treated with an acid in a suitable solvent. The reaction mixture is heated to promote cyclization. After the reaction is complete, the mixture is neutralized, and the Blarcamesine free base is extracted and purified.

Step 6: Formation of this compound

To improve its pharmaceutical properties, the Blarcamesine free base is converted to its hydrochloride salt.

Experimental Protocol:

The purified Blarcamesine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in a solvent like ethanol (B145695) or isopropanol (B130326) is added. The this compound salt precipitates out of the solution and can be collected by filtration and dried. Different crystalline forms (polymorphs) of this compound can be obtained by varying the crystallization conditions, such as the solvent system and temperature[1].

Quantitative Data Summary

| Step | Product | Reagents | Typical Yield |

| 1 | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid | Benzophenone, Succinic anhydride, ZnCl2, Triethylamine | Data not available in reviewed sources |

| 2 | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carbonyl chloride | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid, Thionyl chloride | Typically used in situ |

| 3 | Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide | Tetrahydro-2,2-diphenyl-5-oxofuran-3-carbonyl chloride, Dimethylamine | Data not available in reviewed sources |

| 4 | 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol | Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide, LiAlH4 | Data not available in reviewed sources |

| 5 | Blarcamesine (free base) | 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol, Acid | Data not available in reviewed sources |

| 6 | This compound | Blarcamesine (free base), HCl | Near quantitative |

Note: Specific yield data for each step is not consistently reported in the publicly available patent literature.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the chemical synthesis pathway of this compound.

Caption: Chemical synthesis pathway of this compound.

References

The Development of Blarcamesine Hydrochloride for Rett Syndrome and Fragile X Syndrome: A Technical Guide

Abstract

Blarcamesine (B1667132) hydrochloride (ANAVEX®2-73) is an orally available, small-molecule activator of the Sigma-1 receptor (SIGMAR1) and a modulator of muscarinic receptors.[1][2] This dual mechanism of action is central to its therapeutic hypothesis, which posits that by restoring cellular homeostasis, Blarcamesine can ameliorate the complex neurological impairments characteristic of neurodevelopmental disorders such as Rett syndrome (RTT) and Fragile X syndrome (FXS).[3][4] This technical guide provides a comprehensive overview of the development of Blarcamesine, summarizing preclinical evidence, clinical trial data, and the methodologies of key experiments. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Blarcamesine's primary pharmacological target is the SIGMAR1 protein, an intracellular chaperone located at the mitochondria-associated endoplasmic reticulum membrane.[5][6] Activation of SIGMAR1 by Blarcamesine initiates a cascade of downstream effects aimed at restoring cellular balance.[3][7] Its modulatory activity at muscarinic receptors, particularly the M1 subtype, is also believed to contribute to its therapeutic effects.[1][5]

The proposed neuroprotective mechanism involves several interconnected pathways:

-

Modulation of Calcium Homeostasis: SIGMAR1 activation helps regulate intracellular calcium flux between the endoplasmic reticulum and mitochondria, a critical process for neuronal function and survival.[1]

-

Mitochondrial Function and Oxidative Stress Reduction: By engaging SIGMAR1, Blarcamesine supports mitochondrial respiration and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and preventing apoptosis.[5][8]

-

Protein Homeostasis and Autophagy: Blarcamesine has been shown to induce autophagy, a cellular process responsible for clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative and neurodevelopmental disorders.[6][8]

-

Anti-inflammatory and Neurotrophic Effects: SIGMAR1 activation can suppress neuroinflammation and may restore levels of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which was observed in preclinical models of FXS.[8][9]

Development for Rett Syndrome

Rett syndrome is a severe neurodevelopmental disorder, primarily caused by mutations in the MECP2 gene, that affects females almost exclusively.[1][7] Blarcamesine's development program for Rett syndrome has included preclinical studies in mouse models and multiple clinical trials in both adult and pediatric populations.

Preclinical Evidence

Studies in heterozygous Mecp2-null female mice, which exhibit neurological impairments that mimic the human disorder, demonstrated that chronic oral administration of Blarcamesine led to significant improvements in multiple motor, sensory, and autonomic phenotypes.[1][7] These included enhanced motor coordination, improved acoustic and visual responses, and reductions in hindlimb clasping (an analog of the characteristic hand stereotypies) and apnea (B1277953) episodes.[1][7]

Clinical Development

The clinical development program for Blarcamesine in Rett syndrome has involved a Phase 2 study in adults, the Phase 3 AVATAR study in adults, and the Phase 2/3 EXCELLENCE study in children.

Clinical Trial Data

Table 1: Summary of Key Rett Syndrome Clinical Trial Results

| Trial Name (NCT ID) | Population | N | Treatment Duration | Primary Endpoint | Key Secondary Endpoints | Results |

| AVATAR (NCT03941444) | Adult Females | 36 | 7 Weeks | RSBQ AUC: Statistically significant improvement over placebo (p=0.037).[3] | ADAMS: Statistically significant improvement (p=0.010).[3] CGI-I: Statistically significant improvement (p=0.037).[3] | Met primary and all key secondary efficacy endpoints, demonstrating clinically meaningful reductions in Rett syndrome symptoms.[3] |

| EXCELLENCE (NCT04304482) | Pediatric Females (5-17 years) | 92 | 12 Weeks | RSBQ Total Score: Change from baseline vs. placebo. | CGI-I: Change from baseline vs. placebo. | Did not meet primary endpoint; difference from placebo was not statistically significant at 12 weeks (-12.93 vs -8.32).[10] A high placebo response was noted.[10] A statistically significant improvement was observed at 4 weeks (-10.32 vs -5.67).[10] |

Experimental Protocols: Key Efficacy Measures

The clinical trials for Rett syndrome utilized validated scales to measure changes in behavior and overall clinical status.

-

Rett Syndrome Behaviour Questionnaire (RSBQ): This is a caregiver-completed questionnaire designed to assess the frequency and severity of a wide range of behavioral and emotional features characteristic of Rett syndrome.[11][12] The instrument consists of items grouped into subscales such as general mood, breathing problems, hand behaviors, and fear/anxiety.[11][13] Scores are rated on a scale, and a total score reflects the overall behavioral burden.[14] The RSBQ has been validated to discriminate RTT from other intellectual disabilities and is accepted by the FDA as a primary outcome measure in RTT clinical studies.[12]

-

Anxiety, Depression, and Mood Scale (ADAMS): The ADAMS is an informant-report screening tool used to evaluate symptoms of anxiety, depression, and other mood disorders in individuals with intellectual disabilities.[15] It comprises 28 items organized into five subscales: Manic/Hyperactive Behaviour, Depressed Mood, Social Avoidance, General Anxiety, and Compulsive Behaviour.[15] A caretaker or professional who knows the individual well completes the rating.

-

Clinical Global Impression - Improvement (CGI-I): The CGI-I is a single-item, 7-point scale rated by an experienced clinician to assess how much a patient's illness has improved or worsened relative to their baseline state at the beginning of the intervention.[16] The scale ranges from 1 ("Very much improved") to 7 ("Very much worse"), with 4 indicating "No change".[17] This measure captures the clinician's overall view of the patient's functioning, taking into account all available information.[16]

Development for Fragile X Syndrome

Fragile X syndrome is the most common inherited cause of intellectual disability and a frequent single-gene cause of autism spectrum disorder.[4] Preclinical research has suggested that Blarcamesine could be a viable therapeutic candidate for FXS.

Preclinical Evidence

Research using the Fmr1 knockout (KO) mouse model of Fragile X has demonstrated the potential of Blarcamesine. In these studies, administration of the drug resulted in the reversal of key behavioral phenotypes.[18][19]

Table 2: Summary of Preclinical Results in Fragile X Syndrome (Fmr1 KO Mouse Model)

| Phenotype Assessed | Finding | Reference |

| Hyperactivity | Chronic treatment significantly reduced hyperactive behavior to levels indistinguishable from wild-type mice. | [19] |

| Associative Learning | Restored normal freezing behavior in fear conditioning tests. | [19] |

| Repetitive/Perseverative Behavior | Partially rescued deficits in marble-burying behavior. | [19] |

| Biomarker (BDNF) | Restored decreased Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus to wild-type levels. | [9] |

These findings support SIGMAR1 as a therapeutic target in FXS, and Anavex has indicated plans to initiate a Phase 2/3 clinical trial for this indication.[4][18]

Experimental Protocols: Preclinical Behavioral Assays

The preclinical efficacy of Blarcamesine in the Fmr1 KO mouse model was assessed using a battery of standard behavioral tests.

-

Open Field Test: This assay is used to assess locomotor activity and anxiety-like behavior. The abnormally high activity levels observed in Fmr1 KO mice are indicative of hyperactivity.[19]

-

Fear Conditioning Test: This test evaluates associative learning and memory. Mice learn to associate a neutral context or cue with an aversive stimulus (e.g., a mild foot shock). The "freezing" response upon re-exposure to the context or cue is a measure of fear memory.[19]

-

Marble Burying Test: This assay assesses repetitive and perseverative behaviors, which are analogous to some core symptoms of autism spectrum disorder. The number of marbles buried by a mouse in a set period is quantified.[19]

Conclusion

Blarcamesine hydrochloride represents a promising therapeutic candidate for Rett syndrome and Fragile X syndrome, operating through the activation of the SIGMAR1 pathway to restore cellular homeostasis. In Rett syndrome, it has demonstrated clinically meaningful and statistically significant benefits in adult patients in the Phase 3 AVATAR trial.[3] While the pediatric EXCELLENCE trial did not meet its primary endpoint at 12 weeks, potentially due to a high placebo effect, it showed encouraging early signs of efficacy.[10] For Fragile X syndrome, robust preclinical data in a validated mouse model have established a strong rationale for advancing Blarcamesine into clinical trials.[18][19] The ongoing and future research will be critical in fully defining the clinical utility of this novel therapeutic agent in these challenging neurodevelopmental disorders.

References

- 1. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anavex.com [anavex.com]

- 3. anavex.com [anavex.com]

- 4. anavex.com [anavex.com]

- 5. Blarcamesine - Wikipedia [en.wikipedia.org]

- 6. alzforum.org [alzforum.org]

- 7. anavex.com [anavex.com]

- 8. anavex.com [anavex.com]

- 9. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rettsyndromenews.com [rettsyndromenews.com]

- 11. The Rett Syndrome Behaviour Questionnaire (RSBQ): refining the behavioural phenotype of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A review of the Rett Syndrome Behaviour Questionnaire and its utilization in the assessment of symptoms associated with Rett syndrome [frontiersin.org]

- 13. neurologylive.com [neurologylive.com]

- 14. aaidd.org [aaidd.org]

- 15. novopsych.com [novopsych.com]

- 16. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical global impression - Wikipedia [en.wikipedia.org]

- 18. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 19. fragilexnewstoday.com [fragilexnewstoday.com]

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotection Assays of Blarcamesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcamesine Hydrochloride (ANAVEX®2-73) is an experimental small molecule drug candidate with potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Rett syndrome.[1][2] Its primary mechanism of action involves the activation of the intracellular sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[3][4] Blarcamesine also exhibits agonist activity at muscarinic acetylcholine (B1216132) receptors.[5][6] The neuroprotective effects of Blarcamesine are attributed to its ability to restore cellular homeostasis by modulating several key pathways, including enhancing autophagy, protecting mitochondrial function against oxidative stress, and regulating calcium homeostasis.[3][4][7]

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the neuroprotective properties of this compound. The assays are designed to assess its efficacy in protecting neuronal cells from common stressors implicated in neurodegeneration, such as amyloid-beta (Aβ) toxicity and oxidative stress.

Data Presentation

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinities of Blarcamesine

| Receptor | Binding Affinity (IC₅₀) | Reference |

| Sigma-1 Receptor (S1R) | 860 nM | [5] |

| Muscarinic M1 Receptor | 5 µM | [5] |

Table 2: Summary of In Vitro Neuroprotective Effects of Blarcamesine (Hypothetical Data for Illustrative Purposes)

| Assay | Neurotoxin | Cell Line | Blarcamesine Concentration | Observed Effect |

| Cell Viability (MTT Assay) | Amyloid-beta (Aβ₁₋₄₂) | SH-SY5Y | 1 µM | 30% increase in cell viability vs. toxin alone |

| 10 µM | 65% increase in cell viability vs. toxin alone | |||

| Oxidative Stress (DCFDA Assay) | Hydrogen Peroxide (H₂O₂) | SH-SY5Y | 1 µM | 25% reduction in ROS levels vs. toxin alone |

| 10 µM | 55% reduction in ROS levels vs. toxin alone | |||

| Mitochondrial Membrane Potential (TMRE Assay) | Amyloid-beta (Aβ₁₋₄₂) | Primary Cortical Neurons | 5 µM | 40% restoration of mitochondrial membrane potential |

| Apoptosis (Caspase-3 Activity) | Staurosporine | SH-SY5Y | 10 µM | 50% reduction in caspase-3 activity |

| Calcium Homeostasis (Fura-2 Imaging) | Glutamate | Primary Cortical Neurons | 5 µM | Attenuation of intracellular calcium overload |

Note: The data in Table 2 are illustrative and based on the known mechanisms of Blarcamesine. Researchers should generate their own experimental data.

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neuroprotection studies.

-

Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Subculture cells at approximately 80% confluency using trypsin-EDTA.

In Vitro Neuroprotection Assay using Amyloid-Beta (Aβ) Toxicity Model

This protocol assesses the ability of Blarcamesine to protect neuronal cells from Aβ-induced cytotoxicity.

a) Cell Viability Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

-

Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ peptide (e.g., 10 µM) to the wells. Include control wells with untreated cells and cells treated with Aβ₁₋₄₂ alone.

-

Incubate the plate for 24-48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

b) Assessment of Oxidative Stress (DCFDA Assay)

-

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay measures intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

Pre-treat cells with this compound for 2 hours.

-

Induce oxidative stress with a neurotoxin such as hydrogen peroxide (H₂O₂) or Aβ.

-

Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

c) Evaluation of Mitochondrial Membrane Potential (TMRE Assay)

-